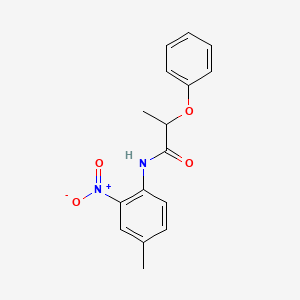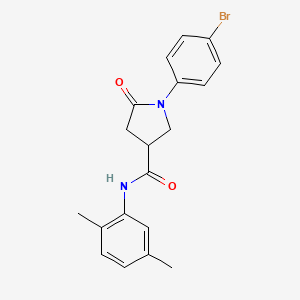![molecular formula C11H14N2O6S B4925913 N-[(4-nitrophenyl)sulfonyl]valine](/img/structure/B4925913.png)
N-[(4-nitrophenyl)sulfonyl]valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-nitrophenyl)sulfonyl]valine, also known as NSV, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of valine, one of the 20 amino acids that form the building blocks of proteins. NSV has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
作用机制
N-[(4-nitrophenyl)sulfonyl]valine modifies cysteine residues in proteins by forming a covalent bond with the thiol group of cysteine. This modification can affect the structure and function of the protein, leading to changes in its biochemical and physiological properties. The mechanism of action of N-[(4-nitrophenyl)sulfonyl]valine is selective, as it only modifies cysteine residues that are exposed and accessible in the protein structure.
Biochemical and Physiological Effects
N-[(4-nitrophenyl)sulfonyl]valine has been shown to have various biochemical and physiological effects on proteins. It can affect protein stability, activity, and localization, leading to changes in cellular processes. N-[(4-nitrophenyl)sulfonyl]valine has been used to study the role of specific proteins in various biological processes, such as the regulation of gene expression and the cell cycle. Additionally, N-[(4-nitrophenyl)sulfonyl]valine has been used to study the interaction between proteins and small molecules, such as drugs, which can provide insights into drug-target interactions.
实验室实验的优点和局限性
N-[(4-nitrophenyl)sulfonyl]valine has several advantages for lab experiments. It is a selective reagent that can modify cysteine residues in proteins, allowing for the identification and characterization of protein-protein interactions. N-[(4-nitrophenyl)sulfonyl]valine is also stable and can be easily synthesized and purified. However, N-[(4-nitrophenyl)sulfonyl]valine has some limitations. It can only modify cysteine residues that are exposed and accessible in the protein structure, which may limit its applicability in some systems. Additionally, the modification of cysteine residues can affect protein structure and function, which may complicate the interpretation of experimental results.
未来方向
N-[(4-nitrophenyl)sulfonyl]valine has the potential to be used in various future directions. One possible direction is the development of new methods for the identification and characterization of protein-protein interactions. N-[(4-nitrophenyl)sulfonyl]valine can be used in combination with other techniques, such as mass spectrometry and protein crystallography, to provide a more comprehensive understanding of protein-protein interactions. Another direction is the development of new applications for N-[(4-nitrophenyl)sulfonyl]valine in drug discovery. N-[(4-nitrophenyl)sulfonyl]valine can be used to study the interaction between proteins and small molecules, which can provide insights into drug-target interactions. Additionally, N-[(4-nitrophenyl)sulfonyl]valine can be used to develop new protein-based drugs that can selectively target specific proteins involved in disease processes.
Conclusion
In conclusion, N-[(4-nitrophenyl)sulfonyl]valine is a chemical compound that has been widely used in scientific research. It can selectively modify cysteine residues in proteins, allowing for the identification and characterization of protein-protein interactions. N-[(4-nitrophenyl)sulfonyl]valine has several advantages, including its selectivity, stability, and ease of synthesis and purification. However, it also has some limitations, such as its selectivity for exposed and accessible cysteine residues. N-[(4-nitrophenyl)sulfonyl]valine has the potential to be used in various future directions, including the development of new methods for the identification and characterization of protein-protein interactions and the development of new applications in drug discovery.
合成方法
N-[(4-nitrophenyl)sulfonyl]valine can be synthesized using different methods, including the reaction of valine with 4-nitrobenzenesulfonyl chloride in the presence of a base, or the reaction of 4-nitrobenzenesulfonyl chloride with valine methyl ester in the presence of a base. The resulting product is N-[(4-nitrophenyl)sulfonyl]valine, which can be purified and characterized using various techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
N-[(4-nitrophenyl)sulfonyl]valine has been widely used in scientific research as a tool to study protein-protein interactions. This compound can selectively modify cysteine residues in proteins, which allows for the identification and characterization of protein-protein interactions. N-[(4-nitrophenyl)sulfonyl]valine has been used to study the interaction between proteins involved in various biological processes, such as signal transduction, gene expression, and cell cycle regulation.
属性
IUPAC Name |
3-methyl-2-[(4-nitrophenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-7(2)10(11(14)15)12-20(18,19)9-5-3-8(4-6-9)13(16)17/h3-7,10,12H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAFGBKLVVVLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[(4-nitrophenyl)sulfonylamino]butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4925830.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B4925838.png)
![3-(2-bromophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4925841.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4925852.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4925874.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4925896.png)
![ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4925905.png)
![N-cyclohexyl-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4925920.png)
![2-ethyl-7-(2-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4925925.png)
![2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4925929.png)

![1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4925935.png)